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Compound of Interest

Compound Name: Farampator

Cat. No.: B1672055 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with information regarding the clinical trial termination of Farampator (CX-691,

ORG-24448, SCH-900460). The content is presented in a question-and-answer format to

address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)
Q1: What is Farampator and what was its intended therapeutic use?

Farampator is an ampakine, a class of drugs that act as positive allosteric modulators (PAMs)

of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It was

investigated for its potential to treat cognitive deficits associated with schizophrenia and

Alzheimer's disease.

Q2: Why were the clinical trials for Farampator terminated?

The development of Farampator was ultimately terminated due to a combination of factors,

including concerns about cardiac toxicity, mixed efficacy results, and adverse side effects. A

key follow-up safety study (NCT00780585) was conducted to evaluate cardiac function in

patients who had previously participated in Farampator trials, indicating that cardiotoxicity was

a significant concern.[1]

In a Phase I study with healthy elderly volunteers, Farampator showed a mixed cognitive

profile, improving short-term memory but impairing episodic memory.[2] Additionally, a Phase II
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study in patients with schizophrenia was withdrawn at the sponsor's request, while another

showed no significant improvement in cognitive function compared to placebo. Concerns were

also raised by the European Medicines Agency's Committee for Medicinal Products for Human

Use (CHMP) regarding modest short-term effectiveness, insufficient long-term data, a delayed

onset of action, and the potential for QT interval prolongation, which can lead to cardiac

arrhythmias.[3]

Troubleshooting Guide
Q1: We are using a Farampator analog in our preclinical model and observing conflicting

results in cognitive tasks. Is this expected?

Yes, this is consistent with findings from clinical trials. In a study with healthy elderly volunteers,

a 500 mg dose of Farampator was found to improve short-term memory but impair episodic

memory.[2] This suggests that the cognitive effects of Farampator and its analogs can be

domain-specific. It is crucial to use a comprehensive battery of cognitive tests that assess

different aspects of memory and executive function to fully characterize the pharmacological

profile of your compound.

Q2: Our in-vitro electrophysiology experiments show a lower than expected potentiation of

AMPA receptors with our Farampator-like compound. What could be the issue?

Several factors could contribute to this:

Receptor Subunit Composition: The modulatory effects of ampakines can be dependent on

the specific subunit composition of the AMPA receptors in your cellular model.

Experimental Conditions: Ensure that your recording conditions, such as agonist

concentration and duration of application, are optimized to detect potentiation. Refer to the

detailed experimental protocols section for guidance on whole-cell patch-clamp recordings.

Compound Stability: Verify the stability and concentration of your compound in the

experimental buffer.

Q3: We are observing adverse effects in our animal models similar to those reported in humans

(e.g., sedation). How can we mitigate this?
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Adverse effects such as headache, somnolence, and nausea were reported in human trials and

were associated with higher plasma concentrations of Farampator.[2] To mitigate these effects

in your animal models, consider the following:

Dose-Response Studies: Conduct thorough dose-response studies to identify a therapeutic

window with an optimal balance between efficacy and adverse effects.

Pharmacokinetic Analysis: Correlate plasma and brain concentrations of your compound with

the observed behavioral effects to understand the exposure-response relationship.

Quantitative Data Summary
Table 1: Summary of Phase I Clinical Trial with Farampator in Healthy Elderly Volunteers
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Parameter Value Reference

Study Design

Double-blind, placebo-

controlled, randomized, cross-

over

[2]

Participants
16 healthy elderly volunteers

(8 male, 8 female)
[2]

Mean Age (SD) 66.1 (4.5) years [2]

Dosage 500 mg Farampator [2]

Primary Outcome

Assessment of episodic

memory, working and short-

term memory, motor learning,

and information processing

[2]

Key Findings

- Unequivocally improved

short-term memory- Appeared

to impair episodic memory

[2]

Adverse Events
Headache, somnolence,

nausea
[2]

Correlation

Subjects with side effects had

significantly higher plasma

levels of Farampator

[2]

Table 2: Overview of Terminated/Withdrawn Farampator Clinical Trials
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Trial Phase Indication Status
Reported
Reasons/Conc
erns

Reference

Phase II Schizophrenia
Withdrawn by

sponsor
Not specified

Phase II Schizophrenia
Completed

(negative)

No significant

improvement in

cognitive function

over placebo

Development

Program

Schizophrenia,

Alzheimer's

Disease

Terminated

Reportedly due

to concerns

about cardiac

toxicity

Follow-up Safety

Study

(NCT00780585)

Post-Farampator

Exposure
Completed

To evaluate

cardiac

functioning in

previous trial

participants

[1]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA
Receptor Modulation
This protocol is a general method for assessing the effect of positive allosteric modulators on

AMPA receptor currents in cultured neurons or brain slices.

Objective: To measure the potentiation of glutamate-evoked currents by a test compound.

Materials:

Recording chamber with perfusion system

Patch-clamp amplifier and digitizer
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Micromanipulator and glass micropipettes (3-7 MΩ)

Artificial cerebrospinal fluid (aCSF)

Intracellular solution (e.g., K-Gluconate based)

Glutamate (agonist)

Test compound (e.g., Farampator analog)

AMPA receptor antagonist (e.g., CNQX) to confirm current identity

Procedure:

Prepare brain slices or neuronal cultures and place them in the recording chamber perfused

with aCSF.

Establish a whole-cell patch-clamp configuration on a target neuron.

Clamp the cell at a holding potential of -70 mV to record inward currents.

Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.

After a stable baseline is established, co-apply the test compound with glutamate.

Record the potentiated current and compare the amplitude and decay kinetics to the

baseline.

To confirm that the recorded current is mediated by AMPA receptors, apply an AMPA

receptor antagonist at the end of the experiment to block the response.

Morris Water Maze for Spatial Learning and Memory
This protocol is a standard behavioral assay to assess hippocampal-dependent spatial learning

and memory in rodents.

Objective: To evaluate the effect of a test compound on the acquisition and retention of spatial

memory.
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Apparatus:

A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water.

A hidden escape platform submerged just below the water surface.

Visual cues placed around the room.

A video tracking system.

Procedure:

Acquisition Phase:

Administer the test compound or vehicle to the animals at a predetermined time before

testing.

Place the animal into the pool at one of four randomized starting positions.

Allow the animal to swim and find the hidden platform. The trial ends when the animal

finds the platform or after a set time (e.g., 60-120 seconds).

If the animal fails to find the platform, gently guide it to the location.

Conduct multiple trials per day for several consecutive days.

Probe Trial:

24 hours after the last acquisition trial, remove the platform from the pool.

Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

Record the time spent in the target quadrant where the platform was previously located.

Fear Conditioning for Associative Memory
This protocol assesses the ability of an animal to learn and remember an association between

a neutral stimulus and an aversive stimulus.
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Objective: To determine the effect of a test compound on the acquisition and expression of

conditioned fear.

Apparatus:

A conditioning chamber with a grid floor capable of delivering a mild footshock.

A sound generator to deliver an auditory cue (conditioned stimulus, CS).

A video camera to record freezing behavior.

Procedure:

Conditioning Phase:

Administer the test compound or vehicle.

Place the animal in the conditioning chamber.

After a habituation period, present the auditory cue (CS) followed by a mild footshock

(unconditioned stimulus, US).

Repeat the CS-US pairing for a set number of trials.

Contextual Fear Test:

24 hours later, place the animal back into the same conditioning chamber (context) without

presenting the CS or US.

Measure the amount of time the animal spends freezing as an indicator of contextual fear

memory.

Cued Fear Test:

At a later time point, place the animal in a novel context.

After a habituation period, present the auditory cue (CS) without the footshock.

Measure the freezing behavior in response to the cue as an indicator of cued fear memory.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway and Experimental Workflow
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Caption: Farampator's Mechanism of Action on the AMPA Receptor Signaling Pathway.
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Caption: Logical workflow from preclinical to clinical development and termination.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1672055?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1672055?utm_src=pdf-custom-synthesis
https://www.clinicaltrials.gov/study/NCT00780585
https://pubmed.ncbi.nlm.nih.gov/17119538/
https://pubmed.ncbi.nlm.nih.gov/17119538/
https://pmlive.com/pharma_news/vanda_withdraws_eu_application_for_schizophrenia_drug_467708/
https://www.benchchem.com/product/b1672055#reasons-for-farampator-clinical-trial-termination
https://www.benchchem.com/product/b1672055#reasons-for-farampator-clinical-trial-termination
https://www.benchchem.com/product/b1672055#reasons-for-farampator-clinical-trial-termination
https://www.benchchem.com/product/b1672055#reasons-for-farampator-clinical-trial-termination
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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